REACTION_CXSMILES
|
[Na].[CH3:2][C:3]([SH:6])([CH3:5])[CH3:4].[H-].[Na+]>C1COCC1.O>[C:3]([S:6][C:3]([CH3:5])([CH3:4])[CH3:2])([CH3:5])([CH3:4])[CH3:2] |f:2.3,^1:0|
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C)S
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
9
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
to stir, at room temperature and under a nitrogen atmosphere for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
CUSTOM
|
Details
|
After 18 hours the volatile components of the reaction mixture were removed under reduced pressure
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
to give a brown solid
|
Type
|
WASH
|
Details
|
aqueous washed with 100 mL of diethyl ether
|
Type
|
EXTRACTION
|
Details
|
extracted (2×100 mL) with diethyl ether and organic layers
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
volatile components removed under reduced pressure
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)SC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.75 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |